

A Comparative Guide to CD70-Targeting Antibodies: SGN-70 vs. Cusatuzumab

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Compound of Interest

Compound Name: Anticancer agent 70

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In the landscape of targeted cancer therapies, the cell surface protein CD70 has emerged as a promising target due to its limited expression on normal tissues and overexpression in a variety of hematologic malignancies and solid tumors. This guide provides a detailed, data-driven comparison of two monoclonal antibodies directed against CD70: SGN-70 and cusatuzumab (ARGX-110). This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their respective mechanisms of action, preclinical efficacy, and clinical development.

Executive Summary

SGN-70 is a humanized IgG1 anti-CD70 monoclonal antibody that primarily mediates its anti-tumor effects through Fc-dependent effector functions. Its development for oncology indications appears to have been superseded by antibody-drug conjugate (ADC) versions, such as SGN-CD70A, which itself was discontinued due to toxicity. Cusatuzumab is a humanized IgG1 monoclonal antibody with an afucosylated Fc region, designed to enhance its antibody-dependent cellular cytotoxicity (ADCC) activity. It also blocks the interaction between CD70 and its receptor, CD27. Cusatuzumab is actively being investigated in clinical trials, particularly for acute myeloid leukemia (AML).

Mechanism of Action

Both SGN-70 and cusatuzumab target CD70, but their designs confer distinct primary mechanisms of action.

SGN-70: This antibody relies on the conventional mechanisms of a humanized IgG1 antibody. Upon binding to CD70 on the surface of tumor cells, it engages immune effector cells through its Fc region to induce cell death. The primary mechanisms include:

- Antibody-Dependent Cellular Cytotoxicity (ADCC): Recruitment of natural killer (NK) cells to lyse tumor cells.
- Antibody-Dependent Cellular Phagocytosis (ADCP): Opsonization of tumor cells for engulfment by macrophages.
- Complement-Dependent Cytotoxicity (CDC): Activation of the complement cascade, leading to the formation of a membrane attack complex and cell lysis.[\[1\]](#)[\[2\]](#)

Cusatuzumab (ARGX-110): Cusatuzumab employs a dual mechanism of action.[\[3\]](#)[\[4\]](#)[\[5\]](#) Firstly, it acts as a potent antagonist of the CD70/CD27 signaling pathway. The interaction between CD70 on tumor cells and CD27 on immune cells (and in some cases, on the tumor cells themselves) promotes tumor cell proliferation and survival and can contribute to an immunosuppressive tumor microenvironment.[\[3\]](#)[\[6\]](#) By blocking this interaction, cusatuzumab can inhibit tumor growth and potentially enhance anti-tumor immunity.[\[3\]](#)[\[5\]](#)

Secondly, cusatuzumab's Fc region has been glyco-engineered (afucosylated) using POTELLIGENT® technology.[\[7\]](#) This modification significantly enhances its binding affinity to the FcγRIIIA receptor on NK cells, leading to more potent ADCC compared to its fucosylated counterpart.[\[8\]](#)

Preclinical Performance Data

The following tables summarize the available quantitative preclinical data for SGN-70 and cusatuzumab. Direct head-to-head comparative studies are not publicly available; therefore, the data is compiled from separate preclinical investigations.

Table 1: Binding Affinity to CD70

Antibody	Target	Method	Binding Affinity (Kd)	Source
SGN-70	Human CD70	Cell-based saturation binding assay	0.97 nmol/L	[9]
Cusatuzumab	Human CD70	Not Specified	Picomolar affinity	[8] [10]

Table 2: In Vitro Cytotoxicity

Antibody	Assay	Target Cell Line	Key Findings	Source
SGN-70	ADCC	786-O (Renal Cell Carcinoma)	SGN-70 induced lysis of CD70+ tumor cells.	[9]
SGN-70	CDC	786-O (Renal Cell Carcinoma)	SGN-70 induced lysis of CD70+ tumor cells.	[9]
SGN-70	ADCP	MHH-PREB-1 (B-cell lymphoma)	SGN-70 induced phagocytosis of CD70+ tumor cells.	[9]
Cusatuzumab	ADCC	CD70-expressing tumor cells	Lyses tumor cells with greater efficacy than its fucosylated version.	[8]
Cusatuzumab	CDC	U266 (Multiple Myeloma)	Demonstrates strong complement-dependent cytotoxicity.	[8]
Cusatuzumab	ADCP	786-O (Renal Cell Carcinoma)	Demonstrates strong antibody-dependent cellular phagocytosis activity.	[8]

Note: Specific EC50 values for ADCC for both antibodies were not available in the reviewed literature for a direct quantitative comparison.

Clinical Development and Efficacy

SGN-70: The naked antibody SGN-70 underwent a Phase Ia trial in healthy subjects where it was found to be well-tolerated.[3] However, the focus of Seattle Genetics' CD70 program shifted to antibody-drug conjugates. An initial ADC, SGN-75, showed modest single-agent activity.[11] A next-generation ADC, SGN-CD70A, which utilized a potent pyrrolobenzodiazepine (PBD) dimer payload, was evaluated in Phase 1 trials for non-Hodgkin lymphoma (NHL) and metastatic renal cell carcinoma (mRCC).[4][5] While some anti-tumor activity was observed, including a complete remission and three partial remissions in the NHL study, the development of SGN-CD70A was discontinued due to significant toxicity, most notably prolonged thrombocytopenia.[4][5][7]

Table 3: Clinical Trial Results for SGN-CD70A (ADC)

Trial	Indication	N	Key Efficacy Results	Key Adverse Events	Source
Phase 1	Relapsed/Refractory NHL	20	1 CR, 3 PRs	Thrombocytopenia (75%), Nausea (55%), Anemia (50%), Fatigue (50%)	[4]
Phase 1	Metastatic RCC	18	1 PR, 13 SD (Clinical Benefit Rate: 78%)	Fatigue (67%), Anemia (61%), Thrombocytopenia (56%)	[5]

Cusatuzumab: Cusatuzumab has been extensively studied in the context of acute myeloid leukemia (AML), primarily in combination with hypomethylating agents like azacitidine.

A Phase 1/2 study of cusatuzumab plus azacitidine in newly diagnosed AML patients ineligible for intensive chemotherapy showed an overall response rate (ORR) of 50% (19/38 patients),

with 36.8% achieving a complete remission (CR).[3] In an earlier cohort of this study with 12 patients, the ORR was 100%, with 67% achieving CR.[4]

The Phase 2 CULMINATE trial evaluated two doses of cusatuzumab (10 mg/kg and 20 mg/kg) in combination with azacitidine in a similar patient population. The complete remission rates were 12% and 27% in the 10 mg/kg and 20 mg/kg groups, respectively.[1]

Table 4: Clinical Trial Results for Cusatuzumab in AML

Trial	Treatment	N	Overall Response Rate (ORR)	Complete Remission (CR)	Key Grade ≥3 Adverse Events	Source
Phase 1/2	Cusatuzumab + Azacitidine	38	50%	36.8%	Febrile neutropenia (39.5%), Neutropenia (39.5%), Anemia (36.8%), Thrombocytopenia (36.8%)	[3]
CULMINATE (Phase 2)	Cusatuzumab (10 mg/kg) + Azacitidine	51	-	12%	Thrombocytopenia (52%), Anemia (40%), Neutropenia (39%)	[1]
CULMINATE (Phase 2)	Cusatuzumab (20 mg/kg) + Azacitidine	52	-	27%	Thrombocytopenia (52%), Anemia (40%), Neutropenia (39%)	[1]
ELEVATE (Phase 1b)	Cusatuzumab + Venetoclax + Azacitidine	42 (evaluable)	93%	48%	Not detailed in abstract	[2]

Experimental Protocols

Detailed, step-by-step protocols for the key experiments cited are not fully available in the publications. However, based on the methodologies described, representative protocols are outlined below.

Binding Affinity Measurement (Surface Plasmon Resonance - Representative Protocol)

Surface Plasmon Resonance (SPR) is a standard method for measuring the binding kinetics and affinity of antibodies to their target antigens.

- **Immobilization of Ligand:** Recombinant human CD70 protein is immobilized on a sensor chip (e.g., a Biacore CM5 chip) using amine coupling chemistry. The chip surface is first activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The CD70 protein, diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 5.0), is then injected over the activated surface. Finally, any remaining active esters are deactivated by injecting ethanolamine.
- **Binding Analysis:** A series of dilutions of the anti-CD70 antibody (SGN-70 or cusatuzumab) in a running buffer (e.g., HBS-EP+) are injected over the sensor chip surface at a constant flow rate. The association of the antibody to the immobilized CD70 is monitored in real-time.
- **Dissociation Phase:** After the injection of the antibody, the running buffer is flowed over the chip, and the dissociation of the antibody from the CD70 is monitored.
- **Regeneration:** The sensor chip surface is regenerated by injecting a solution (e.g., glycine-HCl, pH 1.5) to remove the bound antibody, preparing the surface for the next injection.
- **Data Analysis:** The resulting sensorgrams are analyzed using a 1:1 Langmuir binding model to determine the association rate constant (k_a), the dissociation rate constant (k_d), and the equilibrium dissociation constant ($K_d = k_d/k_a$).

Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay (Calcein-AM Release Assay - Representative Protocol)

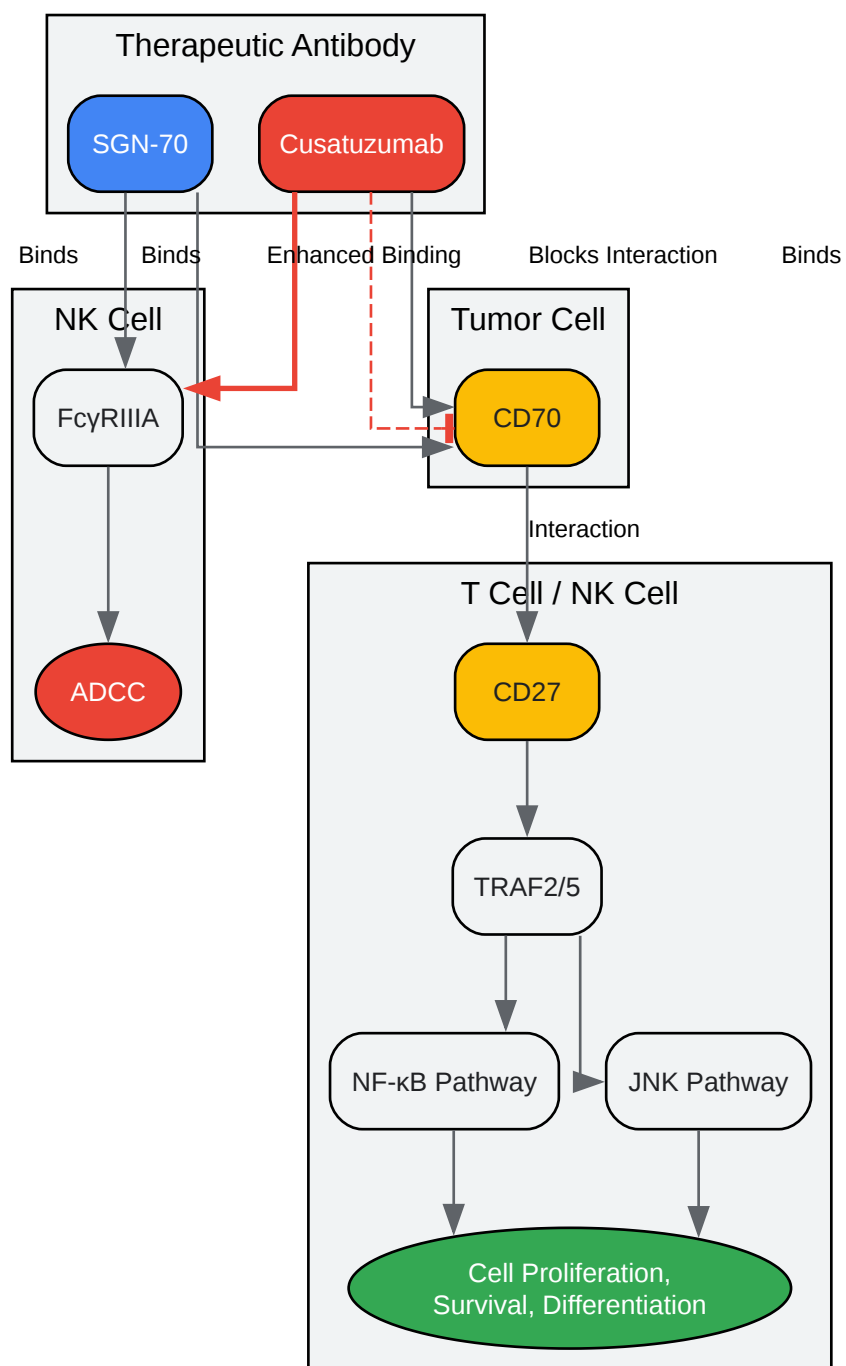
This assay measures the ability of an antibody to induce the lysis of target cells by effector cells.

- **Target Cell Preparation:** CD70-expressing target cells (e.g., 786-O) are harvested and labeled with a fluorescent dye, Calcein-AM. Calcein-AM is a non-fluorescent, cell-permeable compound that becomes fluorescent upon hydrolysis by intracellular esterases in live cells.
- **Effector Cell Preparation:** Effector cells, typically peripheral blood mononuclear cells (PBMCs) or isolated NK cells, are prepared from healthy donor blood.
- **Assay Setup:** Labeled target cells are plated in a 96-well plate. The anti-CD70 antibody (SGN-70 or cusatuzumab) is added at various concentrations. Effector cells are then added at a specific effector-to-target (E:T) ratio (e.g., 25:1).
- **Incubation:** The plate is incubated for a set period (e.g., 4 hours) at 37°C to allow for cell lysis.
- **Measurement of Cell Lysis:** The plate is centrifuged, and the supernatant, containing Calcein-AM released from lysed cells, is transferred to a new plate. The fluorescence of the supernatant is measured using a fluorescence plate reader.
- **Data Analysis:** The percentage of specific lysis is calculated using the following formula: % Specific Lysis = $\frac{[(\text{Experimental Release} - \text{Spontaneous Release}) / (\text{Maximum Release} - \text{Spontaneous Release})] \times 100}$
 - **Experimental Release:** Fluorescence in the presence of target cells, effector cells, and antibody.
 - **Spontaneous Release:** Fluorescence in the presence of target cells and medium only (measures background leakage).
 - **Maximum Release:** Fluorescence in the presence of target cells lysed with a detergent (e.g., Triton X-100). The EC50 value, the concentration of antibody that induces 50% of the maximum specific lysis, can then be determined from the dose-response curve.

In Vivo Xenograft Tumor Model (Representative Protocol)

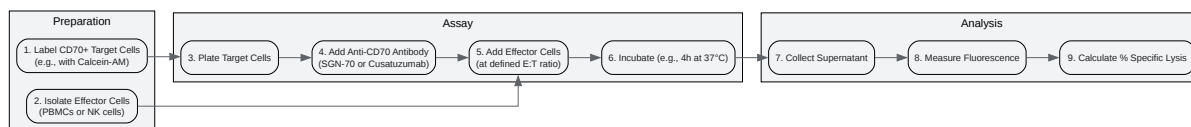
- **Cell Implantation:** Severe combined immunodeficient (SCID) mice are subcutaneously or intravenously injected with a suspension of human tumor cells that express CD70 (e.g., Raji lymphoma cells).[\[9\]](#)
- **Tumor Growth and Treatment Initiation:** Tumors are allowed to establish and grow to a predetermined size. Mice are then randomized into treatment and control groups.
- **Treatment Administration:** The anti-CD70 antibody (SGN-70 or cusatuzumab) or a control antibody (e.g., isotype control IgG) is administered to the mice, typically via intraperitoneal or intravenous injection, at specified doses and schedules.[\[6\]](#)[\[9\]](#)
- **Monitoring:** Tumor volume is measured regularly (for subcutaneous models), and the overall health and survival of the mice are monitored. For disseminated tumor models, survival is the primary endpoint.[\[9\]](#)
- **Endpoint Analysis:** At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry, to assess target engagement and downstream effects. The primary endpoints are typically tumor growth inhibition and prolongation of survival.[\[9\]](#)

Signaling Pathways and Experimental Workflows



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CD70/CD27 signaling pathway and antibody mechanisms of action.



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A representative experimental workflow for an ADCC assay.

Conclusion

SGN-70 and cusatuzumab represent two distinct approaches to targeting CD70. SGN-70 is a conventional humanized antibody whose development for cancer appears to have been deprioritized in favor of ADC constructs, which themselves have faced challenges with toxicity. In contrast, cusatuzumab, with its dual mechanism of blocking CD70/CD27 signaling and enhanced ADCC, has shown promising clinical activity, particularly in AML, and remains in active development. The picomolar affinity of cusatuzumab and its enhanced ADCC activity suggest a potentially more potent anti-tumor effect compared to a standard fucosylated antibody like SGN-70. However, without direct comparative studies, definitive conclusions on their relative efficacy cannot be drawn. The clinical data available to date support the continued investigation of cusatuzumab in hematologic malignancies.

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